molecular formula C14H12O2 B1351255 9H-Xanthene-9-methanol CAS No. 5490-92-6

9H-Xanthene-9-methanol

Cat. No. B1351255
CAS RN: 5490-92-6
M. Wt: 212.24 g/mol
InChI Key: XODHGYGQZLHGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Xanthene-9-methanol is a chemical compound related to the xanthene family, which is a tricyclic system of two benzene rings fused to a central pyran ring. The compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 9H-xanthene-9-methanol can be achieved through different methods. For instance, the nitration of 9,9-bis(4-hydroxyphenyl) xanthene with aqueous HNO3 followed by reduction can yield 9,9-bis(3-amino-4-hydroxyphenyl) xanthene with high overall yield, demonstrating the reactivity of the xanthene core towards electrophilic substitution and subsequent reduction .

Molecular Structure Analysis

The molecular structure of 9H-xanthene-9-methanol derivatives is characterized by the presence of the xanthene backbone, which can be further functionalized. The structure is crucial for the reactivity of the compound, as seen in the regioselective C–C bond formation with various enolizable ketones, where the xanthenyl carbocation plays a key role .

Chemical Reactions Analysis

9H-Xanthene-9-methanol and its derivatives participate in various chemical reactions. For example, the reaction of alkenediazonium salts with methanol can lead to rearrangements forming products like 9-methoxyphenanthrene, although similar compounds like 9-(methoxymethylidene)fluorene do not undergo the same rearrangement, indicating the specificity of the reaction pathway . Additionally, the photochemical behavior of xanthenes suggests that they can undergo photooxidation to xanthones in the presence of oxygen, and reduction to xanthenes in oxygen-free solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-xanthene-9-methanol derivatives are influenced by their molecular structure. The photolytic generation of 9-aryl-9-xanthenylium ion from xanthenol in aqueous ethanol shows a biphasic first-order decay, indicating the presence of rapid ion-pair recombination reactions . This suggests that the xanthene derivatives can have interesting photochemical properties that could be exploited in various applications.

Scientific Research Applications

  • Biologically Active Xanthones

    • Field : Medicinal Chemistry
    • Application : Xanthones, including 9H-Xanthene-9-methanol, show promising biological activities . They are used in the synthesis of biologically active xanthones .
    • Methods : Various synthetic strategies have been developed, including the use of chromen-4-ones as building blocks, the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, intermolecular and intramolecular couplings, and xanthone synthesis via the intermolecular Diels–Alder reaction .
    • Results : Xanthone derivatives have shown a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
  • Synthesis of Azaxanthones

    • Field : Organic Chemistry
    • Application : 9H-Xanthene-9-methanol is used in the synthesis of azaxanthones, which are isosteres of xanthones .
    • Methods : The synthesis of azaxanthones involves the optimization of well-known procedures as well as disruptive developed methodologies .
    • Results : Azaxanthones have shown a wide range of biological responses, thus being considered a promising and interesting structure for drug development .
  • Counteracting Oxidative Stress

    • Field : Pharmacology
    • Application : Xanthones, including 9H-Xanthene-9-methanol, are used to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages .
    • Methods : A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .
    • Results : The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation .
  • Synthesis of 1-Aryl-9H-xanthen-9-ones

    • Field : Organic Chemistry
    • Application : 9H-Xanthene-9-methanol is used in the synthesis of 1-aryl-9H-xanthen-9-ones .
    • Methods : The synthesis involves refluxing 1,2,4-TCB in the presence of a catalytic amount of iodine and subsequent demethylation with BBr3 .
    • Results : Some of the tested compounds had improved scavenging activity when compared with previously reported compounds .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately2.


Future Directions

The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes4. This suggests that there is a need for more research in this area to fully understand the potential applications of 9H-Xanthene-9-methanol.


properties

IUPAC Name

9H-xanthen-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODHGYGQZLHGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384280
Record name 9H-Xanthene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthene-9-methanol

CAS RN

5490-92-6
Record name 9H-Xanthene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7.5 g of lithium aluminum hydride in 360 mL of dry ether was added dropwise a solution of 30 g of xanthene-9-carboxylic acid in 90 mL of freshly distilled THF at 0° C. over a period of 30 minutes. The mixture was stirred at room temperature until the color had changed from grey to brownish red (ca. 1.5 hours) The excess LiAlH4 was decomposed by the slow addition, while stirring, of a mixture of 60 mL of methanol and 25 mL of water at room temperature. The milky white suspension was filtered (sintered glass funnel) and rinsed with ether (3×50 mL). The filtrate was washed with water (2×200 mL), dried over anhydrous MgSO4 and the solvent was evaporated under reduced pressure to give 27.5 g (100%) of the crude alcohol as an off-white solid. Recrystallization from Skelly F--ether (2:1) afforded 23.59 g (86.4%) of the pure 9-xanthenemethanol as white crystals, m.p. 66°-68° C.; IR (KBr): 3290 cm-1 (OH); 1H NMR (CDCl3): δ b 1.70 (t, 1H, OH), 3.71 (dt, 2H, CH2), 4.09 (t, 1H, CH), 6.95-7.40 (m, 8H, aryl).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.